EGFR-IN-101: A Technical Guide for Researchers
EGFR-IN-101: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EGFR-IN-101, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the chemical structure, physicochemical properties, and biological activity of EGFR-IN-101, with a focus on its inhibitory effects against clinically relevant EGFR mutations. Detailed experimental protocols for key biological assays and a plausible synthetic route are provided to facilitate further research and development. Additionally, this guide includes visualizations of the EGFR signaling pathway and a representative preclinical drug discovery workflow to contextualize the development and application of EGFR inhibitors like EGFR-IN-101.
Introduction to EGFR-IN-101
EGFR-IN-101, also known as N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling protein that, when dysregulated through mutation or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR-IN-101 exhibits potent inhibitory activity against specific EGFR mutants, including those that confer resistance to earlier-generation EGFR inhibitors.
Chemical Structure and Properties
Chemical Structure
The chemical structure of EGFR-IN-101 is characterized by a 2,4-dianilinopyrimidine core, a feature common to many ATP-competitive kinase inhibitors.
Figure 1: 2D Chemical Structure of EGFR-IN-101
Chemical Identifiers
A comprehensive list of chemical identifiers for EGFR-IN-101 is provided in the table below for unambiguous identification and cross-referencing in chemical databases.
| Identifier | Value |
| IUPAC Name | N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide[1] |
| CAS Number | 879127-07-8[1] |
| Molecular Formula | C₂₁H₁₈F₃N₅O[1] |
| SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[1] |
| InChI | InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28)[1] |
| InChIKey | YOHYSYJDKVYCJI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The key physicochemical properties of EGFR-IN-101 are summarized in the following table. These properties are crucial for understanding its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Weight | 413.4 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem (Calculated)[1] |
| Hydrogen Bond Donors | 3 | PubChem (Calculated) |
| Hydrogen Bond Acceptors | 5 | PubChem (Calculated) |
| Rotatable Bond Count | 5 | PubChem (Calculated) |
| Solubility | DMF: 25 mg/ml; DMSO: 20 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 0.2 mg/ml | Cayman Chemical[2] |
Biological Activity
EGFR-IN-101 is a potent inhibitor of EGFR, demonstrating high affinity for the ATP-binding site of the kinase domain. Its inhibitory activity has been characterized against both wild-type and mutant forms of EGFR.
Kinase Inhibition Profile
The inhibitory activity of EGFR-IN-101 against various EGFR isoforms is presented in the table below, with IC₅₀ values indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC₅₀ (nM) |
| EGFR (wild-type) | 21[3] |
| EGFR L858R | 63[3] |
| EGFR L861Q | 4[3] |
| EGFR L858R/T790M/C797S | 33.26[4] |
| Ba/F3-EGFR L858R/T790M/C797S | 106.4[4] |
| erbB4/Her4 | 7640[3] |
Selectivity
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
EGFR activation by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[5][6][7] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8][9] Inhibition of EGFR by compounds like EGFR-IN-101 blocks these downstream signals, leading to the suppression of tumor growth.
Preclinical Experimental Workflow for EGFR Inhibitor Evaluation
The discovery and preclinical development of a targeted inhibitor like EGFR-IN-101 typically follows a structured workflow. This process begins with the identification of lead compounds and progresses through a series of in vitro and in vivo evaluations to assess potency, selectivity, and preliminary safety.
Experimental Protocols
Plausible Synthetic Route for EGFR-IN-101
While a specific, detailed synthesis protocol for EGFR-IN-101 is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of 2,4-dianilinopyrimidine and N-phenylcyclopropanecarboxamide derivatives. The synthesis would likely involve a multi-step process.
Step 1: Synthesis of the 2,4-dianilinopyrimidine core. This would likely involve a nucleophilic aromatic substitution reaction. 4,6-dichloropyrimidine could be reacted sequentially with 3-aminophenylcyclopropanecarboxamide and 3-(trifluoromethyl)aniline. The order of these additions would be crucial to control regioselectivity.
Step 2: Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide. This intermediate can be prepared by the acylation of 1,3-diaminobenzene with cyclopropanecarbonyl chloride.
A generalized reaction scheme is presented below. This is a proposed route and would require optimization of reaction conditions, solvents, and catalysts.
EGFR Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC₅₀ values of inhibitors against EGFR.
Materials:
-
EGFR kinase (wild-type or mutant)
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
EGFR-IN-101 (or other test compounds) dissolved in DMSO
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of EGFR-IN-101 in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of the EGFR enzyme solution (concentration to be optimized based on enzyme activity) to each well.
-
Substrate/ATP Mix: Prepare a mix of the Poly (Glu, Tyr) substrate and ATP in the kinase reaction buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for ATP for the specific EGFR variant.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay Protocol)
This protocol describes a common method for assessing the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
EGFR-IN-101 (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EGFR-IN-101 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[7] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
Conclusion
EGFR-IN-101 is a potent and selective inhibitor of EGFR, with notable activity against clinically significant resistance mutations. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. The provided chemical, biological, and methodological information is intended to support and accelerate research in the field of targeted cancer therapy.
References
- 1. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
- 2. mckinsey.com [mckinsey.com]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
